N-Isobutyryl-D-cysteine
Overview
Description
N-Isobutyryl-D-cysteine: is a chiral thiol compound primarily used in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. It is known for its role in precolumn orthophthaldehyde (OPA) derivatization, which is essential for the enantioseparation of amino acids .
Mechanism of Action
Target of Action
N-Isobutyryl-D-cysteine is a chiral thiol that is primarily used in the derivatization of amino acids . It interacts with various targets, including single-stranded DNA (ssDNA) molecules . The compound forms a bond with the gold electrode surface, creating a chiral interface .
Mode of Action
The compound’s mode of action involves the formation of diastereomeric isoindole derivatives when used in conjunction with orthophthaldehyde (OPA) for the derivatization of DL-amino acids . This allows for the separation of DL-amino acids during high-performance liquid chromatography (HPLC) analysis .
Biochemical Pathways
This compound affects the biochemical pathways involved in the derivatization of amino acids . It is used in the precolumn orthophthaldehyde (OPA) derivatization of amino acids, which is a critical step in the HPLC analysis of L- and D-amino acids in plants .
Result of Action
The primary result of this compound’s action is the successful derivatization of amino acids, which allows for their separation and analysis via HPLC . This has significant implications for the study of amino acids in various biological samples.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with ssDNA molecules on a gold electrode surface suggests that the presence of certain metals may affect its activity . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isobutyryl-D-cysteine can be synthesized through the reaction of D-cysteine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Isobutyryl-D-cysteine can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to its corresponding thiol form.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Nucleophiles like alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Free thiol.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-Isobutyryl-D-cysteine is widely used in scientific research due to its chiral properties. Some of its applications include:
Chemistry: Used in chiral derivatization for HPLC analysis of amino acids.
Biology: Employed in studies involving chiral interfaces and their interactions with biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in chiral self-assembled monolayers (SAMs) for biomedical applications
Industry: Utilized in the production of chiral compounds and materials.
Comparison with Similar Compounds
- N-Isobutyryl-L-cysteine
- N-Acetyl-D-cysteine
- N-Acetyl-L-cysteine
- L-Cysteine-methyl-ester
Comparison: N-Isobutyryl-D-cysteine is unique due to its specific chiral configuration, which makes it particularly effective in chiral derivatization processes. Compared to its L-isomer, this compound exhibits different interactions with biological systems, making it valuable for specific applications in chiral analysis and biomedical research .
Properties
IUPAC Name |
(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBQXMAXLAHHTK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H](CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357425 | |
Record name | N-Isobutyryl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124529-07-3 | |
Record name | N-Isobutyryl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Isobutyryl-D-cysteine in chiral gold nanoparticle synthesis, and how does its chirality influence nanoparticle properties?
A1: this compound, alongside its enantiomer N-Isobutyryl-L-cysteine, functions as a chiral ligand in synthesizing gold nanoparticles []. The chirality of these ligands directly influences the optical activity of the resulting nanoparticles. This is evidenced by the opposite signs observed in circular dichroism (CD) spectra for nanoparticles capped with the D- and L-enantiomers, respectively []. This chiral footprint imparted by the cysteine derivative is suggested to influence the metal-based electronic transitions, leading to the observed optical activity [].
Q2: How does this compound contribute to analytical methods for quantifying tiopronin enantiomers?
A2: this compound serves as an internal standard in a high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) method designed to quantify tiopronin enantiomers in rat plasma []. After derivatizing tiopronin enantiomers with 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate (GITC), the this compound derivative is added to the samples. The method relies on monitoring specific target ions for both the tiopronin derivatives (m/z: 575) and the this compound derivative (m/z: 603) []. This allows for accurate quantification of the tiopronin enantiomers within the complex biological matrix.
Q3: What are the potential applications of gold nanoclusters protected by this compound in bio-imaging?
A3: Gold nanoclusters protected by this compound exhibit fluorescence in the near-infrared (NIR) region (900-1000 nm) []. This property, combined with their small size (~1.9 nm) and lack of cytotoxicity even at high concentrations [], makes them promising candidates for NIR fluorescent probes in bio-imaging. NIR fluorescence is particularly advantageous for non-invasive bio-imaging due to reduced interference from blood and tissue autofluorescence and deeper tissue penetration [].
Q4: How is this compound employed in determining D-serine levels in Parkinson's Disease models?
A4: this compound plays a crucial role as a chiral derivatizing agent in a reversed-phase HPLC method for quantifying D-serine in biological samples, particularly in the context of Parkinson's Disease research []. The method involves pre-column derivatization of serine enantiomers with o-phthalaldehyde (OPA) and this compound, enabling separation on a C18 column and subsequent fluorescence detection []. This technique allowed researchers to identify a significant decrease in D-serine levels in the midbrain and cortex of a Parkinson's Disease mouse model compared to controls, suggesting a potential role for D-serine in the pathogenesis of Parkinson's Disease [].
Q5: Does this compound itself exhibit antifungal activity?
A5: While some cysteine derivatives like L-cysteine-methyl ester hydrochloride show promising antifungal activity, particularly against Scedosporium species [], this compound demonstrated antifungal activity only against one specific strain of Scedosporium aurantiacum and was ineffective against other Scedosporium species within the tested concentration range []. This suggests that its potential applications in antifungal treatments might be limited.
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